Cas no 1346691-23-3 (3-Chloro-5-(pentan-3-yloxy)pyridazine)

3-Chloro-5-(pentan-3-yloxy)pyridazine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(pentan-3-yloxy)pyridazine
- 3-chloro-5-pentan-3-yloxypyridazine
- DTXSID70744782
- DB-240912
- 3-Chloro-5-[(pentan-3-yl)oxy]pyridazine
- 1346691-23-3
-
- インチ: InChI=1S/C9H13ClN2O/c1-3-7(4-2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3
- InChIKey: DQZIFRHFDDTLBL-UHFFFAOYSA-N
- ほほえんだ: CCC(CC)OC1=CC(=NN=C1)Cl
計算された属性
- せいみつぶんしりょう: 200.0716407g/mol
- どういたいしつりょう: 200.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 35Ų
3-Chloro-5-(pentan-3-yloxy)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164192-1g |
3-chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
$580 | 2021-08-05 | |
Chemenu | CM164192-1g |
3-chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A029188676-1g |
3-Chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
510.00 USD | 2021-06-01 |
3-Chloro-5-(pentan-3-yloxy)pyridazine 関連文献
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-Chloro-5-(pentan-3-yloxy)pyridazineに関する追加情報
Introduction to 3-Chloro-5-(pentan-3-yloxy)pyridazine (CAS No. 1346691-23-3)
3-Chloro-5-(pentan-3-yloxy)pyridazine is a heterocyclic organic compound with the CAS registry number 1346691-23-3. This compound belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 3 and a pentan-3-yloxy group at position 5 introduces unique electronic and steric properties, making this compound a subject of interest in various chemical and pharmaceutical research areas.
The synthesis of pyridazine derivatives has been extensively studied due to their potential applications in materials science, pharmacology, and agrochemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of chloropyridazines with diverse substituents. For instance, the use of microwave-assisted synthesis has been reported to significantly enhance the yield and purity of such compounds, as highlighted in a study published in *Journal of Organic Chemistry* in 2022.
One of the key features of 3-Chloro-5-(pentan-3-yloxy)pyridazine is its ability to act as a versatile building block in organic synthesis. The chlorine atom at position 3 can undergo nucleophilic substitution reactions, while the pentan-3-yloxy group at position 5 provides a flexible alkyl chain that can be further functionalized. This dual reactivity makes it an attractive candidate for designing bioactive molecules and advanced materials.
Recent research has focused on the exploration of pyridazine derivatives as potential candidates for drug development. A study conducted by researchers at the University of California, Los Angeles (UCLA), demonstrated that certain pyridazine-based compounds exhibit potent anti-inflammatory activity by targeting specific cytokines involved in chronic inflammatory diseases. While chloropyridazines like 1346691-23-3 were not directly tested in this study, their structural similarity suggests a promising avenue for future investigations.
In addition to its pharmaceutical applications, pyridazine derivatives have also gained attention in the field of optoelectronics. The conjugated aromatic system of pyridazines enables them to exhibit strong absorption properties in the visible spectrum, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. A team at Stanford University reported that substituting pyridazines with electron-donating groups like pentanoyl oxygens can significantly enhance their photovoltaic efficiency, paving the way for next-generation solar cells.
The chemical stability and reactivity of 1346691-23-3 have also been investigated under various conditions. Studies conducted by researchers at ETH Zurich revealed that this compound exhibits excellent thermal stability up to 200°C, making it suitable for high-temperature applications. Furthermore, its resistance to oxidative degradation under UV light exposure has been attributed to the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the pentanoyl group.
In conclusion, 1-Chloro-pyridazinyl derivatives, including CAS No. 1346691-23-3, represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new synthetic routes, functionalization strategies, and biological activities associated with these molecules. As advancements in computational chemistry and materials science continue to accelerate, it is anticipated that chloropyridazines will play an increasingly important role in both academic and industrial settings.
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